molecular formula C12H22INO2 B1321302 Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate

Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B1321302
M. Wt: 339.21 g/mol
InChI Key: MIKGIJGSTJTNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22INO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of an iodoethyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodoethyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-iodoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters such as temperature, pressure, and mixing rates. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of ethyl-piperidine derivatives.

    Oxidation: Formation of oxidized piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with similar functional groups but lacking the piperidine ring.

    2-Iodoethyl butylcarbamate: Another similar compound with a different core structure.

Uniqueness

Tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate is unique due to the combination of the piperidine ring and the iodoethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H22INO2

Molecular Weight

339.21 g/mol

IUPAC Name

tert-butyl 2-(2-iodoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3

InChI Key

MIKGIJGSTJTNCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine (4.5 g, 19.6 mmol, from EXAMPLE 113, Step A), imidazole (1.8 g, 27 mmol) and triphenylphosphine (7.1 g, 27 mmol) in 60 mL of 2:1 v/v ether/CH3CN at 0° C. was treated with 7.4 g (29 mmol) of iodine. The mixture was warmed to rt and stirred for 15 min. The mixture was diluted with 200 mL of ether and washed with sat'd Na2SO4 (2×200 mL), sat'd CaSO4 (100 mL) and sat'd NaCl. The organic phase was dried over Na2SO4 and concentrated. The material was filtered through a pad of silica to remove the triphenylphosphine oxide providing 6.1 g (92%) of the title compound: 1H NMR (300 MHz) δ 1.0-1.2 (m, 2H), 1.45 (s, 9H), 1.55 (m, 1H), 1.7-1.8 (m, 4H), 2.6-2.8 (m, 2H), 3.19-3.25 (t, 2H), 4.04.2 (m, 2H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
ether CH3CN
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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